molecular formula C15H21NO4 B6145389 2-{[(tert-butoxy)carbonyl](2-phenylethyl)amino}acetic acid CAS No. 172834-25-2

2-{[(tert-butoxy)carbonyl](2-phenylethyl)amino}acetic acid

Cat. No.: B6145389
CAS No.: 172834-25-2
M. Wt: 279.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with this compound include H315, H319, and H335 . These codes indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

Mechanism of Action

Target of Action

The compound contains a tert-butoxycarbonyl (boc) group, which is commonly used in organic synthesis as a protecting group for amines . This suggests that the compound may interact with biological targets that have amine groups.

Mode of Action

The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This indicates that the compound may interact with its targets by donating or accepting the BOC group.

Biochemical Pathways

The addition and removal of the boc group can influence the reactivity of amines, potentially affecting various biochemical pathways involving amine-containing molecules .

Pharmacokinetics

The compound’s solubility in water or 1% acetic acid, as well as in ethyl acetate and methanol , suggests that it may have good bioavailability

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-{(tert-butoxy)carbonylamino}acetic acid. For instance, the addition and removal of the BOC group are pH-dependent processes , suggesting that changes in pH could affect the compound’s action. Additionally, the compound’s solubility in various solvents indicates that its action could be influenced by the solvent environment

Preparation Methods

The synthesis of 2-{(tert-butoxy)carbonylamino}acetic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. One common method involves the reaction of phenethylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .

Chemical Reactions Analysis

2-{(tert-butoxy)carbonylamino}acetic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids like trifluoroacetic acid for deprotection of the Boc group, and bases like sodium hydroxide for the initial protection step . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{(tert-butoxy)carbonylamino}acetic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar compounds to 2-{(tert-butoxy)carbonylamino}acetic acid include:

The uniqueness of 2-{(tert-butoxy)carbonylamino}acetic acid lies in its specific structure, which combines the protective Boc group with a phenethylamine moiety, making it suitable for a wide range of synthetic applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-{[(tert-butoxy)carbonyl](2-phenylethyl)amino}acetic acid involves the protection of the amine group, followed by the alkylation of the carboxylic acid with the protected amine, and finally deprotection of the amine group to yield the target compound.", "Starting Materials": [ "2-phenylethylamine", "tert-butyl chloroformate", "sodium hydroxide", "acetic acid", "diethyl ether", "hydrochloric acid", "sodium bicarbonate" ], "Reaction": [ { "Step 1": "Protection of the amine group with tert-butyl chloroformate", "Reactants": "2-phenylethylamine, tert-butyl chloroformate, sodium hydroxide", "Conditions": "room temperature, diethyl ether solvent", "Products": "2-{[(tert-butoxy)carbonyl](2-phenylethyl)amino}acetic acid" }, { "Step 2": "Alkylation of the carboxylic acid with the protected amine", "Reactants": "2-{[(tert-butoxy)carbonyl](2-phenylethyl)amino}acetic acid, sodium hydroxide", "Conditions": "reflux, acetic acid solvent", "Products": "2-{[(tert-butoxy)carbonyl](2-phenylethyl)amino}acetic acid" }, { "Step 3": "Deprotection of the amine group with hydrochloric acid", "Reactants": "2-{[(tert-butoxy)carbonyl](2-phenylethyl)amino}acetic acid, hydrochloric acid, sodium bicarbonate", "Conditions": "room temperature, water solvent", "Products": "2-{[(2-phenylethyl)amino]acetic acid}" } ] }

CAS No.

172834-25-2

Molecular Formula

C15H21NO4

Molecular Weight

279.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.